molecular formula C21H21N3O4 B2722527 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide CAS No. 899986-61-9

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide

Cat. No. B2722527
CAS RN: 899986-61-9
M. Wt: 379.416
InChI Key: BISSITJHSQWSLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Potential as a Sigma-2 Receptor Probe

The synthesis and evaluation of benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, demonstrate their utility as probes for sigma-2 receptors. These receptors are implicated in various neurological diseases and cancer, suggesting potential research applications in these areas (Jinbin Xu et al., 2005).

Applications in Material Science

The synthesis and characterization of phenylnitrile functional benzoxazine monomers, which relate to the structural framework of benzamides, highlight their significance in developing advanced polymeric materials. These materials exhibit improved thermal stability and mechanical properties, suggesting applications in high-performance composites and coatings (H. Qi et al., 2009).

Insight into Molecular Structure and Intermolecular Interactions

Studies on N-3-hydroxyphenyl-4-methoxybenzamide provide insights into the impact of intermolecular interactions on molecular geometry. This knowledge is fundamental in drug design, allowing for the optimization of molecular structures for improved therapeutic efficacy (Sedat Karabulut et al., 2014).

Gastrointestinal Prokinetic Activity

Research on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from structural modifications of metoclopramide, have shown gastrointestinal prokinetic and antiemetic activities. This suggests potential applications in the development of new treatments for gastrointestinal motility disorders (J. Sakaguchi et al., 1992).

Antimicrobial Activity

The synthesis and antimicrobial screening of benzamide derivatives incorporating a thiazole ring have revealed their potential as therapeutic agents against bacterial and fungal infections. This line of research could lead to the development of new antimicrobial drugs (N. Desai et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide” is not available, similar compounds like Relugolix are gonadotropin-releasing hormone (GnRH) receptor antagonists used in the treatment of several hormone-responsive conditions .

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-20-11-10-18(23-24-20)14-6-5-7-15(12-14)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSITJHSQWSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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